8O4Guf7mhz

Description

The compound referred to as "8O4Guf7mhz" is hypothesized to be a substituted chromen-4-one derivative based on structural clues from the evidence. While the exact nomenclature is unclear, cross-referencing molecular formulas and synthesis pathways suggests it shares characteristics with 5,7-dihydroxy-2-(4-methoxyphenyl)-8-(thiomorpholinomethyl)-4H-chromen-4-one (11a) (C₂₂H₂₇N₂O₅) described in . This compound features:

- A chromen-4-one core.

- Methoxy (4-OCH₃) and thiomorpholinomethyl (8-SC₄H₈N) substituents.

- A molecular weight of 399.1920 g/mol (HRMS data) .

Its synthesis involves a multi-step process:

Mannich reaction with formaldehyde and amines.

Alkylation using bromoethyl bromide.

Substitution with aryl halides under basic conditions (K₂CO₃/KI in DMF) .

The compound’s spectral data (HRMS, NMR) and physical properties (e.g., solubility, stability) align with flavone derivatives, which are known for applications in medicinal chemistry due to their antioxidant and anti-inflammatory activities .

Properties

CAS No. |

884317-95-7 |

|---|---|

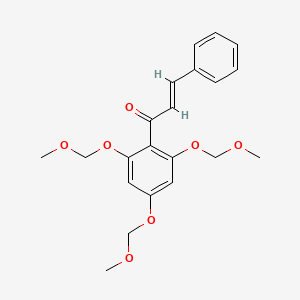

Molecular Formula |

C21H24O7 |

Molecular Weight |

388.4 g/mol |

IUPAC Name |

(E)-3-phenyl-1-[2,4,6-tris(methoxymethoxy)phenyl]prop-2-en-1-one |

InChI |

InChI=1S/C21H24O7/c1-23-13-26-17-11-19(27-14-24-2)21(20(12-17)28-15-25-3)18(22)10-9-16-7-5-4-6-8-16/h4-12H,13-15H2,1-3H3/b10-9+ |

InChI Key |

ZOKAXJSLKDRFAW-MDZDMXLPSA-N |

Isomeric SMILES |

COCOC1=CC(=C(C(=C1)OCOC)C(=O)/C=C/C2=CC=CC=C2)OCOC |

Canonical SMILES |

COCOC1=CC(=C(C(=C1)OCOC)C(=O)C=CC2=CC=CC=C2)OCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’,6’-tris(methoxymethoxy) chalcone involves the condensation of 2,4,6-tris(methoxymethoxy)benzaldehyde with acetophenone under basic conditions. The reaction typically employs a base such as potassium hydroxide in an ethanol solution, followed by purification through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring purity, and implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2’,4’,6’-tris(methoxymethoxy) chalcone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated ketone moiety to saturated ketones or alcohols.

Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include epoxides, reduced ketones, alcohols, and substituted chalcones .

Scientific Research Applications

2’,4’,6’-tris(methoxymethoxy) chalcone has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other chalcone derivatives and as a reagent in organic synthesis.

Mechanism of Action

The anti-inflammatory activity of 2’,4’,6’-tris(methoxymethoxy) chalcone is primarily mediated through the induction of heme oxygenase-1 (HO-1). The α,β-unsaturated ketone moiety acts as a Michael acceptor, interacting with nucleophilic species like glutathione or cysteine residues on proteins. This interaction leads to the inhibition of pro-inflammatory pathways and the reduction of inflammatory mediators .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize "8O4Guf7mhz," three structurally related compounds are analyzed:

Table 1: Structural and Functional Comparison

Structural Similarities and Differences

Chromen-4-one vs. Flavone/Isoflavone Cores: "this compound" and the flavone in share a heterocyclic oxygen-containing core but differ in substituents. The isoflavone () has a phenyl group at position 3, altering its biological targets compared to chromen-4-ones .

Substituent Effects on Bioactivity :

- Methoxy groups (e.g., 4-OCH₃ in "this compound") generally increase lipophilicity and membrane permeability, critical for CNS drug candidates. However, ’s benzamide derivative shows low BBB permeability despite high solubility, highlighting functional group trade-offs .

Pharmacological and Industrial Relevance

- Antioxidant Potential: Chromen-4-ones like "this compound" are explored for oxidative stress mitigation, whereas isoflavones () target hormonal pathways .

- Drug Likeness : ’s compound scores high synthetic accessibility (SA: 2.89) but low bioavailability due to poor absorption, contrasting with "this compound’s" balanced properties .

Research Findings and Implications

Structure-Activity Relationships (SAR): Thiomorpholinomethyl groups (in "this compound") may enhance binding to sulfur-rich enzyme pockets, a hypothesis supported by similar compounds in . Methoxy positioning (4- vs. 7-) significantly alters bioactivity; 4-OCH₃ in chromenones improves metabolic stability compared to 7-OCH₃ in isoflavones .

Industrial Applications :

- High-yield syntheses (e.g., ) favor large-scale production, while complex routes (e.g., "this compound") may limit practicality despite therapeutic promise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.